molecular formula C22H20ClNO2 B2924498 1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone CAS No. 883794-48-7

1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone

Cat. No.: B2924498
CAS No.: 883794-48-7
M. Wt: 365.86
InChI Key: DLPZWIUMVHXSSS-UHFFFAOYSA-N
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Description

1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone is a propanone derivative featuring a biphenyl backbone and a substituted anilino group (5-chloro-2-methoxy). This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The biphenyl group enhances π-π stacking interactions, while the chloro and methoxy substituents modulate electron density and solubility .

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2/c1-26-22-12-11-19(23)15-20(22)24-14-13-21(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,15,24H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPZWIUMVHXSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone, also known by its CAS number 883794-48-7, is a compound that has garnered attention for its potential biological activity. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C22H20ClNO2
  • Molecular Weight : 367.85 g/mol
  • CAS Number : 883794-48-7

The compound features a biphenyl structure which is known for its versatility in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Anticancer Potential

Research indicates that compounds with similar structural motifs to 1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone exhibit significant anticancer properties. This compound's structure suggests potential interactions with various protein kinases, which are critical in cancer cell proliferation and survival.

Case Studies and Findings

  • Protein Kinase Inhibition :
    • A study highlighted that structurally related compounds can inhibit multiple protein kinases involved in cancer progression. For instance, the inhibition of Aurora A kinase and VEGF receptor kinases has been documented with IC50 values below 10 µM for certain analogs .
    • The potential for dual inhibition of these kinases may enhance the therapeutic efficacy against tumors that show resistance to single-target therapies.
  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of biphenyl compounds can inhibit cancer cell lines effectively. For example, compounds with similar substitutions have shown antiproliferative activity in the low micromolar range across various cell lines .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone may possess antimicrobial properties. The presence of halogenated aniline groups is often associated with enhanced biological activity against bacterial strains.

Table: Summary of Biological Activity

Activity Type Target/Pathway IC50/EC50 Values Reference
Protein Kinase InhibitionAurora A, VEGF-R2<10 µM
Anticancer ActivityVarious Cancer Cell LinesLow micromolar range
Antimicrobial ActivityBacterial StrainsNot specifiedPreliminary findings

The biological activity of 1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone can be attributed to its ability to interact with ATP-binding sites on protein kinases. This interaction inhibits the phosphorylation processes essential for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the biphenyl structure or the aniline substituent can significantly influence potency and selectivity towards specific kinases or microbial targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Key Properties
Target : 1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone C22H19ClNO2 ~364.85* R1 = biphenyl; R2 = 5-Cl, 2-OMe High lipophilicity; potential charge-transfer properties
1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone () C22H20FNO 333.41 R1 = biphenyl; R2 = 3-F, 4-Me Reduced electron-withdrawing effects (F vs. Cl); increased steric bulk
1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone () C16H15BrClNO2 368.70 R1 = 4-Br-phenyl; R2 = 5-Cl, 2-OMe Higher molecular weight; bromine enhances halogen bonding
3-(5-chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone () C17H18ClNO2 303.79 R1 = 4-Me-phenyl; R2 = 5-Cl, 2-OMe Lower lipophilicity; methyl group improves metabolic stability
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-chloro-2-methoxyphenyl)amino)propan-1-one () C17H15ClNO4 332.76 R1 = benzodioxol; R2 = 5-Cl, 2-OMe Enhanced solubility due to oxygen-rich ring; potential CNS activity
Bupropion Hydrochloride () C13H18ClNO·HCl 276.20 (base) R1 = 3-Cl-phenyl; R2 = tert-butylamino Clinically used antidepressant; tertiary amine improves bioavailability

Note: The target compound’s molecular weight is estimated based on structural analogs.

Pharmacological and Functional Differences

  • Electron-Withdrawing vs. Donating Groups: The 5-chloro-2-methoxy substituent in the target compound provides a balance of electron-withdrawing (Cl) and donating (OMe) effects, influencing receptor binding.
  • Biphenyl vs. Monocyclic Backbones: The biphenyl group in the target compound enhances π-π interactions compared to monocyclic analogs (e.g., 4-methylphenyl in ), which may improve binding to aromatic residues in enzymes or receptors .

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